

Technical Support Center: Optimizing TDI-11861 Dosage for In Vivo Efficacy

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B15602824

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of **TDI-11861** for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **TDI-11861**?

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a crucial enzyme in the production of the second messenger cyclic AMP (cAMP).[4] By inhibiting sAC, **TDI-11861** effectively reduces intracellular cAMP levels, which in turn modulates various physiological processes.[5][6] In the context of its most studied application, male contraception, **TDI-11861** prevents the activation of sperm motility and maturation by blocking the sAC-dependent cAMP signaling pathway.[1][5][7]

Q2: What is a recommended starting dosage for in vivo mouse studies?

Based on published preclinical studies, a single oral or intraperitoneal (i.p.) dose of 50 mg/kg has been shown to be effective in mice.[2][4][8] This dosage has demonstrated a rapid onset of action, inhibiting sperm motility as early as 15 minutes post-injection.[8] It is crucial to note that optimal dosage may vary depending on the animal model, the specific research question, and the desired duration of effect.

Q3: What is the observed duration of action for **TDI-11861** in mice?

At a 50 mg/kg dose, **TDI-11861** has a rapid and transient effect. A 100% contraceptive effect was observed for up to 2.5 hours post-injection.^{[5][7]} The effect begins to diminish after this period, with some sperm motility returning at 3 hours post-injection.^[7] Full fertility is typically restored within 24 hours.^[7]

Q4: Are there any known issues with the solubility of **TDI-11861**?

While **TDI-11861** has improved solubility compared to its predecessor, TDI-10229, its limited solubility made it unsuitable for chronic delivery in some studies.^{[4][8]} For in vivo experiments, careful formulation is necessary. It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the appropriate vehicle for administration.

Q5: What vehicle control should I use for in vivo experiments with **TDI-11861**?

The vehicle used for administration should be used as the control in your experiments. It is essential to ensure that the final concentration of any organic solvent (e.g., DMSO) is low enough (typically <0.5% v/v) to not have any biological effect on its own.^[9]

Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Results

Possible Cause	Troubleshooting Steps
Insufficient Drug Exposure	Dose & Route: Due to factors like first-pass metabolism, bioavailability can vary. [10] If oral administration at 50 mg/kg is ineffective, consider intraperitoneal (i.p.) injection, which has been shown to achieve high systemic levels. [4] A pilot pharmacokinetic study in your specific animal model can help determine the plasma and tissue concentrations of TDI-11861.
Compound Instability	Storage & Handling: Store TDI-11861 as a dry powder at the recommended temperature. Prepare fresh solutions for each experiment. If you observe any color change or precipitation in your stock solution, it may indicate degradation. [11]
Animal Model Variability	Strain & Health: The response to small molecule inhibitors can vary between different strains of mice or other animal models. [10] Ensure that the animals are healthy and properly acclimated to the experimental conditions.

Issue 2: Unexpected Phenotypes or Off-Target Effects

Possible Cause	Troubleshooting Steps
High Local Concentration	Administration Technique: Ensure proper administration technique to avoid high local concentrations of the inhibitor, which could lead to unexpected local effects.
Metabolite Activity	Pharmacokinetic Analysis: Consider that metabolites of TDI-11861 could have their own biological activity. While not extensively reported for TDI-11861, this is a general consideration for small molecule inhibitors. [10]

Data Presentation

Table 1: In Vitro Potency of **TDI-11861**

Parameter	TDI-11861	TDI-10229 (Predecessor)	Reference
sAC Enzymatic IC50	3 nM	160 nM	[8] [12]
sAC Cellular IC50	7 nM	102 nM	[8] [12]
sAC Binding Affinity (KD)	1.4 nM	176 nM	[4] [12]
Residence Time on sAC	3181 seconds	25 seconds	[4]

Table 2: In Vivo Efficacy of **TDI-11861** in Mice (50 mg/kg)

Time Post-Injection	Contraceptive Efficacy	Sperm Motility	Reference
30 min - 2.5 hours	100%	Immobile	[2] [5] [7]
3.5 hours	91%	Some motility returns	[7]
24 hours	0%	Normal	[7] [8]

Experimental Protocols

Protocol 1: In Vivo Assessment of Sperm Motility in Mice

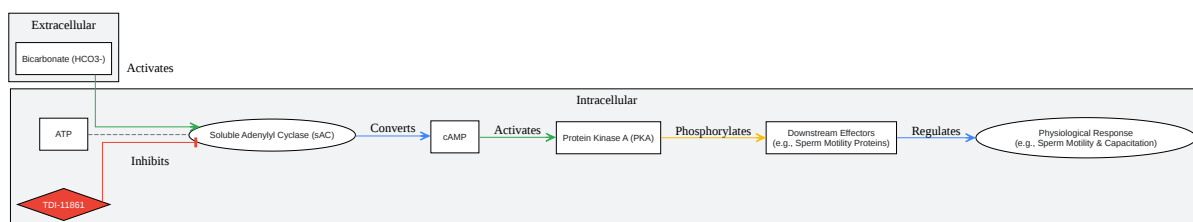
- Animal Preparation: Acclimate male mice to the housing and handling procedures.
- Compound Administration: Prepare **TDI-11861** in a suitable vehicle. Administer a single dose of 50 mg/kg via oral gavage or intraperitoneal injection. Administer vehicle alone to the control group.

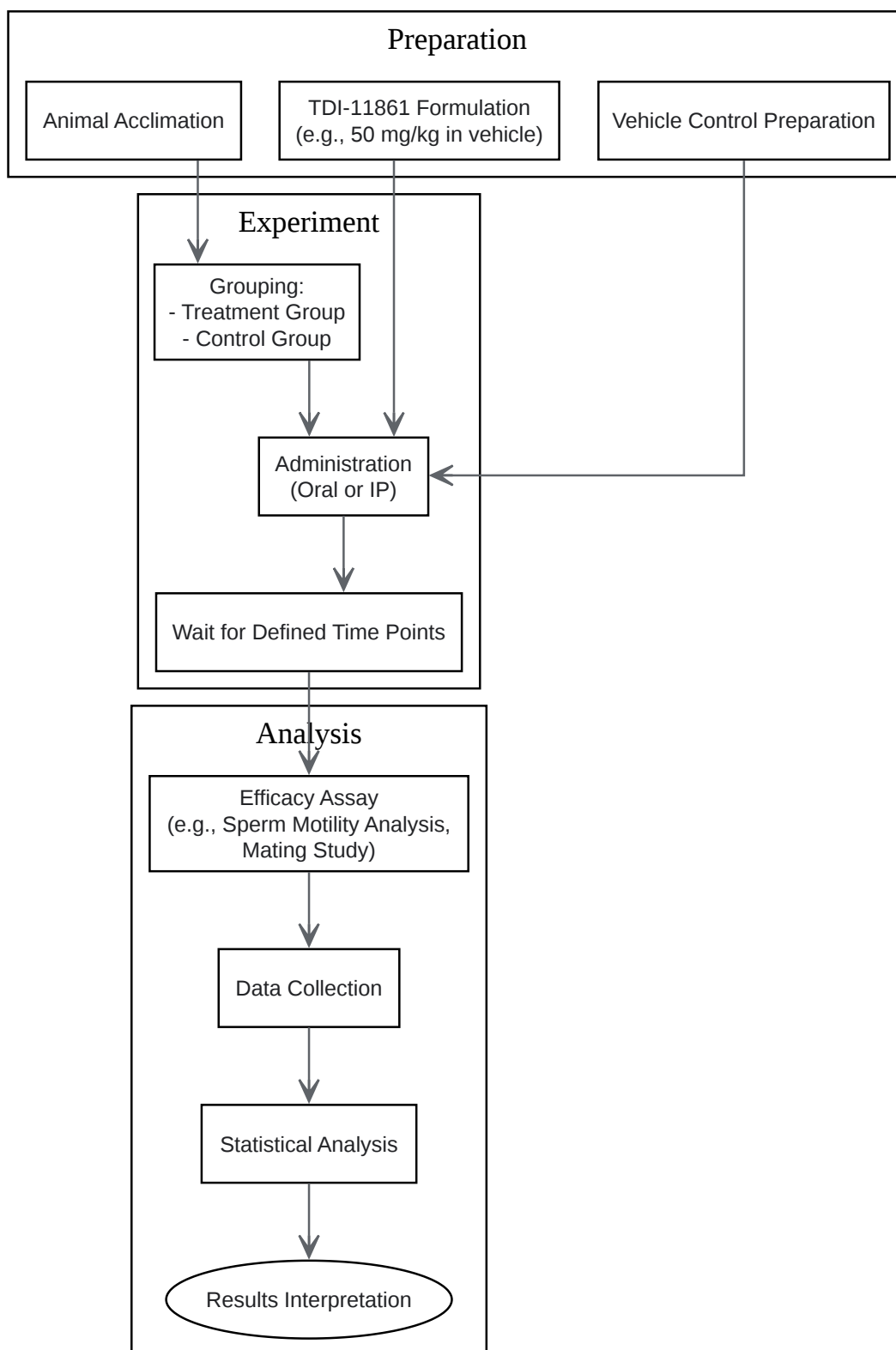
- **Sperm Collection:** At desired time points post-administration (e.g., 30 minutes, 1 hour, 2.5 hours, 24 hours), euthanize the mice and surgically extract sperm from the cauda epididymis.[8]
- **Motility Analysis:** Dilute the sperm in an appropriate buffer and analyze sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.[13] Key parameters to measure include the percentage of motile sperm and progressive motility.

Protocol 2: In Vivo Contraceptive Efficacy Study in Mice

- **Animal Pairing:** Administer **TDI-11861** (50 mg/kg) or vehicle to male mice.
- **Mating:** At a specified time post-injection (e.g., 30 minutes to 2.5 hours), pair each male mouse with a sexually receptive female mouse.[2][8]
- **Pregnancy Monitoring:** Separate the pairs after a defined mating period. Monitor the females for signs of pregnancy over the following days. The contraceptive efficacy is determined by the percentage of females that do not become pregnant in the treated group compared to the control group.[8]

Visualizations





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